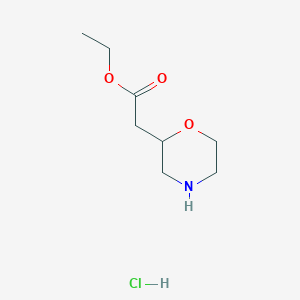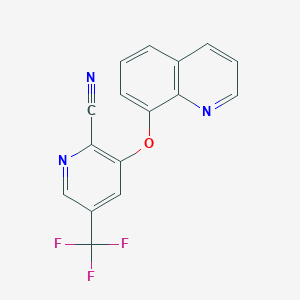
8-喹啉氧基-5-(三氟甲基)吡啶-2-腈
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Quinolin-8-yloxy-5-(trifluoromethyl)pyridine-2-carbonitrile is a chemical compound that has generated significant interest in scientific research, especially in the fields of medicinal chemistry, pharmacology, and organic chemistry. This compound is known for its unique structure, which includes a quinoline ring, a pyridine ring, and a trifluoromethyl group. The molecular formula of this compound is C16H8F3N3O, and it has a molecular weight of 315.255.
科学研究应用
3-Quinolin-8-yloxy-5-(trifluoromethyl)pyridine-2-carbonitrile has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential therapeutic applications, including its use as a lead compound in drug discovery.
Pharmacology: Researchers investigate its pharmacological properties, such as its interaction with biological targets and its potential as a drug candidate.
Organic Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
作用机制
Target of Action
It’s known that trifluoromethylpyridines, a key structural motif in this compound, are widely used in the agrochemical and pharmaceutical industries . They are often used for the protection of crops from pests .
Mode of Action
The biological activities of trifluoromethylpyridine derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Biochemical Pathways
It’s known that trifluoromethylpyridines and their derivatives have a significant impact on various biological activities, which suggests they may interact with multiple biochemical pathways .
Result of Action
The compound’s structural motif, trifluoromethylpyridine, is known to contribute to the biological activities of various agrochemicals and pharmaceuticals .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Quinolin-8-yloxy-5-(trifluoromethyl)pyridine-2-carbonitrile involves several key steps. One common method includes the construction of a pyridine ring from a trifluoromethyl-containing building block . Another approach involves the direct introduction of a trifluoromethyl group using a trifluoromethyl active species such as trifluoromethyl copper . The reaction conditions typically involve the use of specific reagents and solvents to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yield and purity, are likely applied.
化学反应分析
Types of Reactions
3-Quinolin-8-yloxy-5-(trifluoromethyl)pyridine-2-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline derivatives, while substitution reactions can produce a variety of substituted pyridine compounds.
相似化合物的比较
Similar Compounds
2,3-Dichloro-5-(trifluoromethyl)-pyridine: Used as a chemical intermediate in crop protection.
Quinolinyl-pyrazoles: These compounds have similar structural features and are studied for their pharmacological properties.
Quinoline Derivatives: Various quinoline derivatives are explored for their antimicrobial and therapeutic potential.
Uniqueness
3-Quinolin-8-yloxy-5-(trifluoromethyl)pyridine-2-carbonitrile is unique due to its specific combination of a quinoline ring, a pyridine ring, and a trifluoromethyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
属性
IUPAC Name |
3-quinolin-8-yloxy-5-(trifluoromethyl)pyridine-2-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H8F3N3O/c17-16(18,19)11-7-14(12(8-20)22-9-11)23-13-5-1-3-10-4-2-6-21-15(10)13/h1-7,9H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVMSGTXVUVUSSZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)OC3=C(N=CC(=C3)C(F)(F)F)C#N)N=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H8F3N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
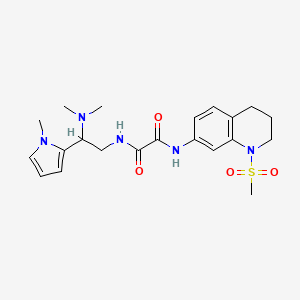
![2-(heptylthio)-1H-benzo[d]imidazole](/img/structure/B2384527.png)
![3-(benzenesulfonyl)-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]propanamide](/img/structure/B2384530.png)
![4-(4-hydroxyphenyl)-1-methyl-6-((tetrahydrofuran-2-yl)methyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2384532.png)
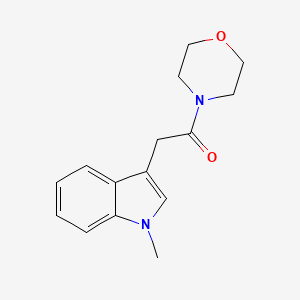
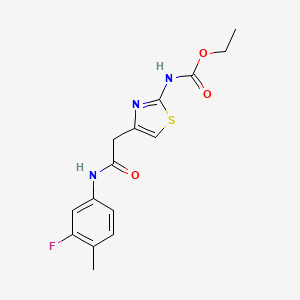
![1-(Benzo[d][1,3]dioxol-5-yl)-3-((6-phenylpyrimidin-4-yl)methyl)urea](/img/structure/B2384535.png)
![N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)cyclopropanecarboxamide](/img/structure/B2384536.png)
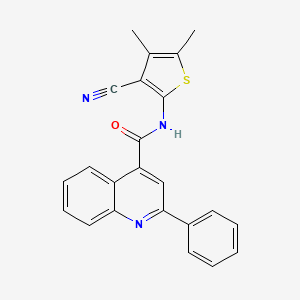
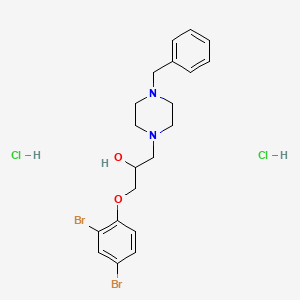
![2-Fluorothieno[3,2-d]pyrimidine](/img/structure/B2384542.png)
![Imidazo[1,5-b]pyridazine](/img/structure/B2384543.png)

